molecular formula C10H19NO3 B2653929 (R)-tert-Butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate CAS No. 1056166-09-6

(R)-tert-Butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate

Cat. No.: B2653929
CAS No.: 1056166-09-6
M. Wt: 201.266
InChI Key: OOQJCNOHZAGBFN-MRVPVSSYSA-N
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Description

®-tert-Butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C10H19NO3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate typically involves the reaction of ®-tert-butyl 2-azetidinecarboxylate with ethylene oxide. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the opening of the ethylene oxide ring and its subsequent reaction with the azetidine derivative.

Industrial Production Methods

On an industrial scale, the production of ®-tert-Butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. These processes are designed to optimize reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high purity and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to substitute the hydroxyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can produce various esters or ethers.

Scientific Research Applications

®-tert-Butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylate groups play crucial roles in binding to these targets, facilitating various biochemical reactions. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile intermediate in drug development.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 2-azetidinecarboxylate: A precursor in the synthesis of ®-tert-Butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate.

    2-(2-Hydroxyethyl)azetidine: A structurally similar compound with different functional groups.

Uniqueness

®-tert-Butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate is unique due to its chiral nature and the presence of both hydroxyl and carboxylate groups. These features make it a valuable intermediate in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.

Properties

IUPAC Name

tert-butyl (2R)-2-(2-hydroxyethyl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-8(11)5-7-12/h8,12H,4-7H2,1-3H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQJCNOHZAGBFN-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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